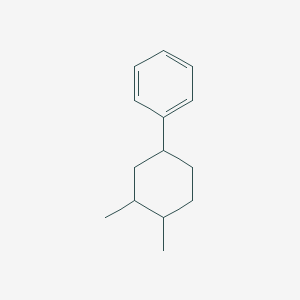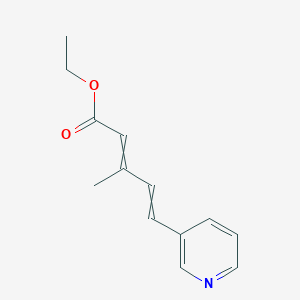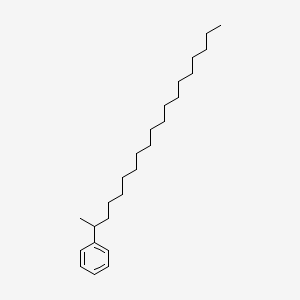
2,6-Bis(2-methoxy-5-methylphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(2-methoxy-5-methylphenyl)phenol is an organic compound characterized by its unique structure, which includes two methoxy and two methyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxy-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxy-5-methylphenol.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxy-5-methylphenol with a suitable halogenating agent, such as bromine, under controlled conditions to introduce halogen atoms at specific positions.
Coupling Reaction: The halogenated intermediate undergoes a coupling reaction with another molecule of 2-methoxy-5-methylphenol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(2-methoxy-5-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
2,6-Bis(2-methoxy-5-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable physical and chemical properties.
Mécanisme D'action
The mechanism by which 2,6-Bis(2-methoxy-5-methylphenyl)phenol exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: It may modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: A simpler phenolic compound with similar functional groups but lacking the additional phenol ring.
2,6-Dimethoxyphenol: Another phenolic compound with two methoxy groups but different substitution patterns.
Uniqueness
2,6-Bis(2-methoxy-5-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for multiple points of interaction in chemical reactions, making it a versatile compound in various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
Propriétés
Numéro CAS |
141340-73-0 |
|---|---|
Formule moléculaire |
C22H22O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2,6-bis(2-methoxy-5-methylphenyl)phenol |
InChI |
InChI=1S/C22H22O3/c1-14-8-10-20(24-3)18(12-14)16-6-5-7-17(22(16)23)19-13-15(2)9-11-21(19)25-4/h5-13,23H,1-4H3 |
Clé InChI |
SBJPTMYFTWRTII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C3=C(C=CC(=C3)C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoic acid](/img/structure/B14270981.png)

![5-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-oxopentanoate](/img/structure/B14270990.png)
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)

![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






